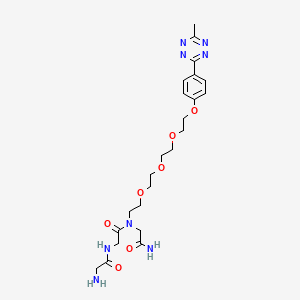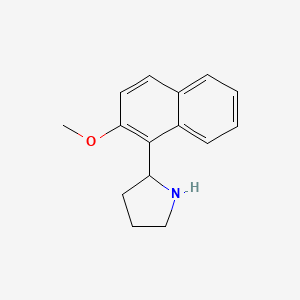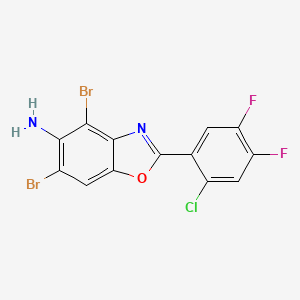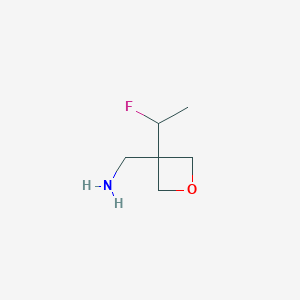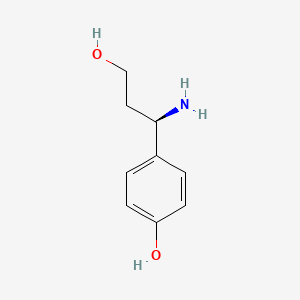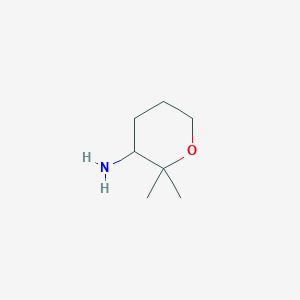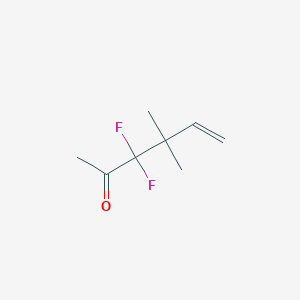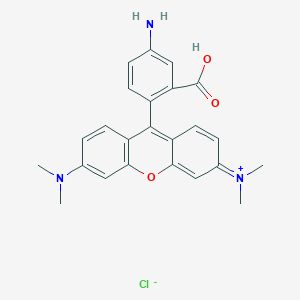
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride, also known as rhodamine B amine, is a synthetic organic compound. It is a derivative of xanthene and is widely used as a dye due to its vibrant color and fluorescence properties. The compound has significant applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride typically involves the condensation of 3,6-bis(dimethylamino)xanthylium chloride with 4-amino-2-carboxyphenyl derivatives. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine or alcohol derivatives.
科学的研究の応用
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: Employed in staining biological samples to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of fluorescent inks, paints, and textiles.
作用機序
The compound exerts its effects primarily through its fluorescence properties. When exposed to light, the compound absorbs energy and emits it as visible light, making it useful for imaging and detection purposes. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
類似化合物との比較
Similar Compounds
Rhodamine 6G: Another xanthene derivative with similar fluorescence properties.
Fluorescein: A widely used fluorescent dye with different spectral properties.
Texas Red: A sulfonated derivative of rhodamine with enhanced water solubility.
Uniqueness
9-(4-Amino-2-carboxyphenyl)-3,6-bis(dimethylamino)xanthylium chloride is unique due to its specific functional groups, which provide distinct chemical reactivity and fluorescence characteristics. Its amino and carboxy groups allow for versatile chemical modifications, making it suitable for various applications in research and industry.
特性
分子式 |
C24H24ClN3O3 |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
[9-(4-amino-2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H23N3O3.ClH/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)17-8-5-14(25)11-20(17)24(28)29;/h5-13,25H,1-4H3,(H,28,29);1H |
InChIキー |
GWJNWKCJYUHKNR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





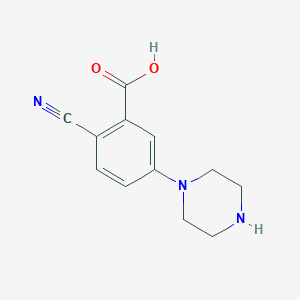

![(5AS,6S,9aS)-2,2,4,4-tetraisopropyl-6-methyl-5a,9a-dihydro-6H-pyrano[3,4-f][1,3,5,2,4]trioxadisilepine](/img/structure/B12850034.png)
